Butyryl-l-valine
説明
Butyryl-L-valine is a chemically modified derivative of the amino acid L-valine, characterized by the addition of a butyryl group (C₄H₇CO-) to its nitrogen atom. It is structurally related to valsartan, a widely used angiotensin II receptor blocker (ARB), and is often identified as a degradation product or synthetic intermediate in valsartan manufacturing processes. The compound’s significance lies in its role as a pharmacopeial impurity, necessitating strict control during drug production to ensure patient safety and regulatory compliance .
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
(2S)-2-(butanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-4-5-7(11)10-8(6(2)3)9(12)13/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t8-/m0/s1 |
InChIキー |
XFBGKIUQJKBFIO-QMMMGPOBSA-N |
異性体SMILES |
CCCC(=O)N[C@@H](C(C)C)C(=O)O |
正規SMILES |
CCCC(=O)NC(C(C)C)C(=O)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
Butyryl-l-valine can be synthesized through several methods. One common approach involves the reaction of valine with butyric anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding Butyryl-l-valine as the primary product.
Industrial Production Methods
In industrial settings, Butyryl-l-valine can be produced through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce valine, which is then chemically modified to introduce the butyryl group. This method is advantageous due to its scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Butyryl-l-valine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The butyryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Butyryl-l-valine can yield butyric acid and valine derivatives, while reduction can produce butanol and valine derivatives.
科学的研究の応用
Butyryl-l-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic studies to understand metabolic pathways involving valine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
作用機序
The mechanism of action of Butyryl-l-valine involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain metabolic pathways, depending on its concentration and the presence of other compounds. The molecular targets include enzymes involved in amino acid metabolism and receptors that regulate cellular functions.
類似化合物との比較
Comparison with Structurally Similar Compounds
Butyryl-L-valine shares structural and functional similarities with other acylated valine derivatives. Below is a comparative analysis based on molecular features, degradation behavior, and regulatory considerations.
Key Structural Analogues
The Pharmacopeial Forum (2017) highlights two closely related compounds:
- N-Butyryl-N-{[2′-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl}-L-valine (Compound d)
- N-Valeryl-N-{[2′-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl}-L-valine ethyl ester (Compound e) .
Structural Differences
| Parameter | Butyryl-L-valine (Compound d) | Valeryl-L-valine Ethyl Ester (Compound e) |
|---|---|---|
| Acyl Group | Butyryl (C₄H₇CO-) | Valeryl (C₅H₉CO-) |
| Esterification | None | Ethyl ester group present |
| Molecular Complexity | Biphenyl-tetrazole core | Biphenyl-tetrazole core with ester modification |
| Degradation Pathway | Likely hydrolysis of amide bond | Hydrolysis of ester and/or amide bonds |
Degradation and Regulatory Status
- Butyryl-L-valine : Classified as a valsartan-related degradation product. Pharmacopeial guidelines exclude it from total degradation product limits when identified as a specified impurity, reflecting its controlled risk profile .
- Its degradation may yield additional impurities, requiring distinct analytical monitoring during synthesis .
Analytical and Regulatory Considerations
Pharmacopeial standards mandate separate quantification of Butyryl-L-valine and Valeryl-L-valine ethyl ester. For example:
- Total Degradation Products Limit : Excludes Butyryl-L-valine and amlodipine-related compounds, emphasizing the need for targeted impurity profiling .
- Chromatographic Methods : High-performance liquid chromatography (HPLC) with UV detection is typically employed to distinguish these analogues based on retention times and structural features.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
